molecular formula C11H8FNO3 B2919820 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 22091-43-6

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid

Cat. No.: B2919820
CAS No.: 22091-43-6
M. Wt: 221.187
InChI Key: NSXNTASTGRAOHP-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid has several scientific research applications:

Future Directions


References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16
  • Patel, N. B., et al. (2012). Design and Synthesis of 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5 …}. Chemical Communications, 41(4), 406-408
  • SpectraBase. Compound 4-Fluorophenylacetic acid
  • MilliporeSigma. [2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with glycine in the presence of a base to form the intermediate, which then undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring and the fluorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
  • 2-[2-(4-Bromophenyl)-1,3-oxazol-4-yl]acetic acid
  • 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetic acid

Uniqueness

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXNTASTGRAOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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